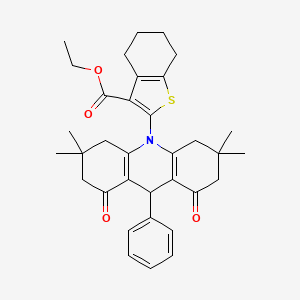
ethyl 2-(2-isopropylphenoxy)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-isopropylphenoxy)-2-methylpropanoate, also known as isoproturon, is a selective herbicide widely used in agriculture for controlling weeds in crops such as wheat, barley, and oats. Isoproturon belongs to the family of phenylurea herbicides and has been extensively studied for its mode of action, biochemical and physiological effects, and potential applications in scientific research.
Applications De Recherche Scientifique
Isoproturon has been used in various scientific studies to investigate its effects on plant growth, metabolism, and physiology. It has been found to inhibit photosynthesis by blocking the electron transport chain in chloroplasts, leading to a reduction in ATP production and a decrease in the synthesis of carbohydrates. Isoproturon has also been shown to affect the expression of genes involved in plant growth and stress responses, suggesting its potential use as a tool for studying gene regulation in plants.
Mécanisme D'action
Isoproturon acts by inhibiting the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids in plants. This leads to a disruption in protein synthesis and cell division, ultimately causing the death of the plant. Isoproturon is highly selective for broad-leaved weeds and has little effect on grasses, making it a valuable tool for weed control in cereal crops.
Biochemical and Physiological Effects:
Isoproturon has been shown to affect various physiological processes in plants, including photosynthesis, respiration, and ion transport. It also induces oxidative stress by generating reactive oxygen species (ROS) and inhibiting antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Isoproturon has been found to accumulate in plant tissues, leading to potential risks for human health and the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Isoproturon is a valuable tool for studying plant physiology and gene regulation due to its selective effects on broad-leaved weeds and its ability to inhibit ALS. However, its potential risks for human health and the environment should be taken into consideration when using it in lab experiments. Isoproturon is also highly persistent in soil, which can lead to long-term effects on soil fertility and microbial communities.
Orientations Futures
Further research is needed to investigate the potential risks and benefits of using ethyl 2-(2-isopropylphenoxy)-2-methylpropanoate in agriculture and scientific research. New methods for weed control and plant protection should be developed to reduce the reliance on herbicides such as ethyl 2-(2-isopropylphenoxy)-2-methylpropanoate. The effects of ethyl 2-(2-isopropylphenoxy)-2-methylpropanoate on soil fertility, microbial communities, and human health should be thoroughly studied to ensure safe and sustainable use of this compound. Finally, the potential applications of ethyl 2-(2-isopropylphenoxy)-2-methylpropanoate in biotechnology and medicine should be explored, given its selective effects on ALS and its potential as a tool for studying gene regulation in plants.
Méthodes De Synthèse
Isoproturon can be synthesized by the reaction of 2-isopropylphenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final compound, ethyl 2-(2-isopropylphenoxy)-2-methylpropanoate.
Propriétés
IUPAC Name |
ethyl 2-methyl-2-(2-propan-2-ylphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-6-17-14(16)15(4,5)18-13-10-8-7-9-12(13)11(2)3/h7-11H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQJRXGLPKEGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=CC=C1C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-2-[2-(propan-2-yl)phenoxy]propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6055912.png)
![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6055923.png)
![N,N-diethyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6055931.png)
![N-(3-chlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6055949.png)
![2-(3-cyclohexen-1-ylmethyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B6055954.png)

![N-(2,6-difluorobenzyl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6055965.png)
![2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6055966.png)
![N-({1-[2-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6055976.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,2,2-trimethylpropanamide](/img/structure/B6055979.png)
![4-(3,4-difluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6055987.png)
![3-(4-fluorophenyl)-7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6055995.png)
![2-ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B6056001.png)
![3-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B6056016.png)